Jacaric Acid Jacaric Acid Jacaric acid is a conjugated polyunsaturated fatty acid first isolated from seeds of Jacaranda plants. Structurally, it is an 18-carbon ω-6 triene isomer of γ-linolenic acid (Item No. 90220). Jacaric acid induces cell cycle arrest and apoptosis in a variety of cancer cell lines (GI50 = 1-5 µM). It increases the production of reactive oxygen species, and cytotoxicity is abolished by the antioxidant α-tocopherol, suggesting that apoptosis results from oxidative stress. Jacaric acid is metabolized in vivo to conjugated linoleic acid (Item No. 90140
Brand Name: Vulcanchem
CAS No.: 28872-28-8
VCID: VC0159736
InChI: InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10-
SMILES: CCCCCC=CC=CC=CCCCCCCC(=O)O
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol

Jacaric Acid

CAS No.: 28872-28-8

Reference Standards

VCID: VC0159736

Molecular Formula: C18H30O2

Molecular Weight: 278.4 g/mol

Jacaric Acid - 28872-28-8

CAS No. 28872-28-8
Product Name Jacaric Acid
Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
IUPAC Name (8Z,10E,12Z)-octadeca-8,10,12-trienoic acid
Standard InChI InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10-
Standard InChIKey DQGMPXYVZZCNDQ-KDQYYBQISA-N
Isomeric SMILES CCCCC/C=C\C=C\C=C/CCCCCCC(=O)O
SMILES CCCCCC=CC=CC=CCCCCCCC(=O)O
Canonical SMILES CCCCCC=CC=CC=CCCCCCCC(=O)O
Description Jacaric acid is a conjugated polyunsaturated fatty acid first isolated from seeds of Jacaranda plants. Structurally, it is an 18-carbon ω-6 triene isomer of γ-linolenic acid (Item No. 90220). Jacaric acid induces cell cycle arrest and apoptosis in a variety of cancer cell lines (GI50 = 1-5 µM). It increases the production of reactive oxygen species, and cytotoxicity is abolished by the antioxidant α-tocopherol, suggesting that apoptosis results from oxidative stress. Jacaric acid is metabolized in vivo to conjugated linoleic acid (Item No. 90140
Synonyms 8(Z),10(E),12(Z)-Octadecatrienoic Acid
Reference 1.Miranda, J.,Fernández-Quintela, A.,Macarulla, M.T., et al. A comparison between CLNA and CLA effects on body fat, serum parameters and liver composition. J.Physiol.Biochem. 65(1), 25-32 (2009).
PubChem Compound 5282817
Last Modified Nov 11 2021
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